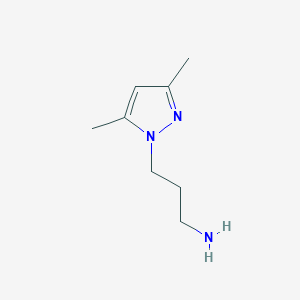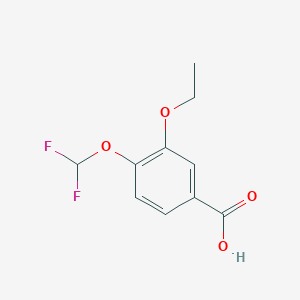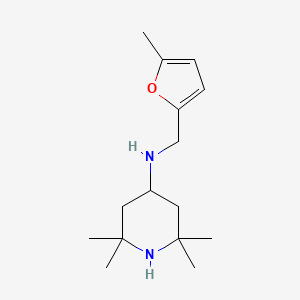
(5-Methyl-furan-2-ylmethyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Methyl-furan-2-ylmethyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine” is a chemical compound with the CAS Number: 626208-62-6 and a molecular weight of 195.26 . It is also known as "(5-Methyl-furan-2-ylmethyl)-(tetrahydro- .
Synthesis Analysis
The synthesis of related compounds such as 5-Methylfurfurylamine has been reported in the literature . It was prepared from commercially available 5-methylfurfural via the oxime, followed by LiAlH4 reduction .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C11H17NO2 . For a related compound, 2-Methylfuran, the structure is available as a 2d Mol file or as a computed 3d SD file .Wissenschaftliche Forschungsanwendungen
Neuroinflammation Imaging
(5-Methyl-furan-2-ylmethyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine has been noted for its potential application in neuroinflammation imaging, particularly in relation to neurodegenerative diseases like Alzheimer’s disease (AD). A derivative compound was developed for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), which is an emerging target for neuroinflammation imaging. Studies have shown that radioligand [18F]1, a derivative, exhibited specific binding to CSF1R, suggesting its potential as a radioligand for CSF1R imaging (Lee et al., 2022).
Antiprotozoal Activity
Research has also explored the antiprotozoal properties of derivatives of this compound. A study on substituted 2,5-bis(4-guanylphenyl)furans and related analogues, including derivatives of the compound , demonstrated significant activity against Trypanosoma rhodesiense in mice. Some compounds produced cures at submilligram dosage levels and were more active than other conventional drugs, indicating their potential in treating protozoal infections (Das & Boykin, 1977).
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound and related furan derivatives are promising. Furan platform chemicals (FPCs) are being explored for their potential applications in various fields . The spectacular range of compounds that can be economically synthesized from biomass via FPCs is being explored .
Eigenschaften
IUPAC Name |
2,2,6,6-tetramethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-11-6-7-13(18-11)10-16-12-8-14(2,3)17-15(4,5)9-12/h6-7,12,16-17H,8-10H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLXJBSGLVHAOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2CC(NC(C2)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


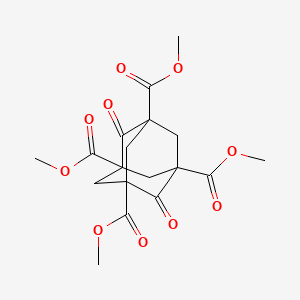



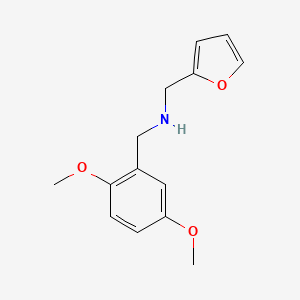
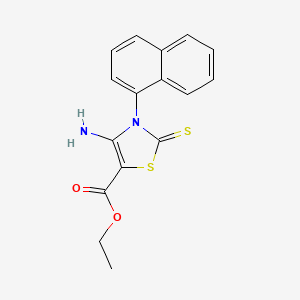
![1-[3-(2-Chlorophenoxy)propyl]piperazine](/img/structure/B1299233.png)
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)
